molecular formula C18H16BF4N3O B2824468 (5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate CAS No. 925706-36-1

(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate

Cat. No.: B2824468
CAS No.: 925706-36-1
M. Wt: 377.15
InChI Key: XTKRWZGYQFUONZ-UFUZANHXSA-M
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Description

This compound (CAS: 463326-74-1) is a chiral tetrafluoroborate salt featuring a fused indeno-triazolo-oxazinium core with a phenyl substituent at the 2-position. Its molecular formula is C₁₈H₁₆BF₄N₃O, with a molecular weight of 393.15 g/mol. It is commercially available in purities up to 98% and in quantities ranging from 50 mg to 1 g .

Properties

IUPAC Name

(1S,9R)-4-phenyl-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N3O.BF4/c1-2-7-14(8-3-1)21-12-20-17(19-21)11-22-16-10-13-6-4-5-9-15(13)18(16)20;2-1(3,4)5/h1-9,12,16,18H,10-11H2;/q+1;-1/t16-,18+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAPHEJUSIRKAF-CLRXKPRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1[C@@H]2[C@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate (CAS No. 925706-36-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BF4N3OC_{18}H_{16}BF_4N_3O, with a molecular weight of 377.14 g/mol. The compound features a unique bicyclic structure that includes a triazole and oxazine moiety, contributing to its biological activity.

Key Properties

PropertyValue
Molecular Weight377.14 g/mol
SolubilityModerately soluble
Log P (XLOGP3)5.2
BBB PermeantYes
CYP InhibitionCYP1A2 (Yes), CYP2C19 (Yes)

Anticancer Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing the triazole core have shown promising results against various cancer cell lines:

  • A549 (lung cancer) : IC50 = 0.20 μM
  • MCF-7 (breast cancer) : IC50 = 1.25 μM
  • HeLa (cervical cancer) : IC50 = 1.03 μM

These values suggest that the compound may possess selective cytotoxicity towards cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the inhibition of specific kinases such as PI3K and mTOR plays a crucial role in its anticancer activity. The ability to inhibit these pathways can lead to reduced cell growth and increased apoptosis in malignant cells .

Other Biological Activities

In addition to anticancer properties, the compound has been studied for its potential neuroprotective effects due to its ability to cross the blood-brain barrier (BBB). This characteristic suggests possible applications in treating neurodegenerative diseases .

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers investigated the anticancer efficacy of various triazole derivatives, including those structurally related to our compound. The study highlighted that certain derivatives exhibited significant growth inhibition in multiple cancer cell lines with IC50 values ranging from 0.002 μM to 15.83 μM across different types of cancers .

Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that the compound is a substrate for P-glycoprotein (P-gp), indicating that it may influence drug absorption and distribution within the body. Notably, it has been classified as having high gastrointestinal absorption potential .

Study 3: Inhibition of CYP Enzymes

The compound has been identified as an inhibitor of CYP1A2 and CYP2C19 enzymes, which are critical in drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by these enzymes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name & CAS Number Substituent (Position 2) Molecular Formula Purity Key Properties/Applications Reference
Target Compound (463326-74-1) Phenyl C₁₈H₁₆BF₄N₃O 98% Chiral catalyst precursor; high stereoselectivity
(5aR,10bS)-2-(2,6-Diethylphenyl) analog (1221487-76-8) 2,6-Diethylphenyl C₂₂H₂₄BF₄N₃O 97% Increased steric bulk; enhanced lipophilicity
(5aR,10bS)-2-(4-Methoxyphenyl) analog (941283-79-0) 4-Methoxyphenyl C₁₉H₁₈BF₄N₃O₂ 97% Electron-donating group; improved solubility
(5aS,10bR)-2-Mesityl analog (1061311-82-7) 2,4,6-Trimethylphenyl C₂₁H₂₂BF₄N₃O 95% Steric hindrance; thermal stability
(5aR,10bS)-2-Pentafluorophenyl analog (872143-57-2) Pentafluorophenyl C₁₈H₁₁BF₉N₃O 97% Electron-withdrawing; high metabolic stability
(5aS,10bR)-2-(2,4,6-Trichlorophenyl) analog (N/A) 2,4,6-Trichlorophenyl C₁₈H₁₃BCl₃F₄N₃O N/A Halogenated; potential antimicrobial activity

Physicochemical Properties

  • Lipophilicity : The pentafluorophenyl analog (logP ~3.2) exhibits higher lipophilicity than the phenyl parent compound (logP ~2.1) due to fluorine substitution, enhancing membrane permeability .
  • Solubility : The 4-methoxyphenyl derivative shows improved aqueous solubility (≈15 mg/mL in DMSO) compared to the phenyl analog (≈8 mg/mL) due to the polar methoxy group .
  • Thermal Stability : Mesityl-substituted analogs (e.g., CAS 1061311-82-7) demonstrate stability up to 200°C, attributed to steric protection of the triazolo-oxazinium core .

Key Research Findings

  • Substituent-Driven Activity : Electron-withdrawing groups (e.g., pentafluorophenyl) enhance metabolic stability but may reduce catalytic efficacy in certain reactions .
  • Steric Effects : Bulky substituents like mesityl improve thermal stability but limit substrate access in catalytic applications .
  • Biological Relevance : Chlorinated derivatives (e.g., 2,4,6-trichlorophenyl) show promise in antimicrobial studies, though toxicity profiles remain uncharacterized .

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